REACTION_CXSMILES
|
C1COCC1.Cl[CH2:7][C:8]([Si:12]([O:17][CH3:18])([O:15][CH3:16])[O:13][CH3:14])=[CH:9][CH2:10]Cl>[Zn].CCCCC>[CH3:14][O:13][Si:12]([O:15][CH3:16])([O:17][CH3:18])[C:8]([CH:9]=[CH2:10])=[CH2:7]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by the above procedure
|
Type
|
TEMPERATURE
|
Details
|
The mixed solution was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting ZnCl2 was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
followed by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CO[Si](C(=C)C=C)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |